Cas no 854638-94-1 (2-(bromomethyl)benzene-1,4-diol)

2-(bromomethyl)benzene-1,4-diol 化学的及び物理的性質
名前と識別子
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- 2-(bromomethyl)benzene-1,4-diol
- 1,4-Benzenediol, 2-(bromomethyl)-
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- インチ: 1S/C7H7BrO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H,4H2
- InChIKey: RWVDJHFUELVYHF-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=C(O)C=C1CBr
2-(bromomethyl)benzene-1,4-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911420-1.0g |
2-(bromomethyl)benzene-1,4-diol |
854638-94-1 | 1g |
$857.0 | 2023-05-31 | ||
Enamine | EN300-1911420-5.0g |
2-(bromomethyl)benzene-1,4-diol |
854638-94-1 | 5g |
$2485.0 | 2023-05-31 | ||
Enamine | EN300-1911420-1g |
2-(bromomethyl)benzene-1,4-diol |
854638-94-1 | 1g |
$857.0 | 2023-09-17 | ||
Enamine | EN300-1911420-0.05g |
2-(bromomethyl)benzene-1,4-diol |
854638-94-1 | 0.05g |
$719.0 | 2023-09-17 | ||
Enamine | EN300-1911420-0.1g |
2-(bromomethyl)benzene-1,4-diol |
854638-94-1 | 0.1g |
$755.0 | 2023-09-17 | ||
Enamine | EN300-1911420-0.25g |
2-(bromomethyl)benzene-1,4-diol |
854638-94-1 | 0.25g |
$789.0 | 2023-09-17 | ||
Enamine | EN300-1911420-10.0g |
2-(bromomethyl)benzene-1,4-diol |
854638-94-1 | 10g |
$3683.0 | 2023-05-31 | ||
Enamine | EN300-1911420-0.5g |
2-(bromomethyl)benzene-1,4-diol |
854638-94-1 | 0.5g |
$823.0 | 2023-09-17 | ||
Enamine | EN300-1911420-2.5g |
2-(bromomethyl)benzene-1,4-diol |
854638-94-1 | 2.5g |
$1680.0 | 2023-09-17 | ||
Enamine | EN300-1911420-5g |
2-(bromomethyl)benzene-1,4-diol |
854638-94-1 | 5g |
$2485.0 | 2023-09-17 |
2-(bromomethyl)benzene-1,4-diol 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
2-(bromomethyl)benzene-1,4-diolに関する追加情報
2-(Bromomethyl)benzene-1,4-diol: A Comprehensive Overview
2-(Bromomethyl)benzene-1,4-diol (CAS No: 854638-94-1) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, also referred to as bromomethyl catechol, is characterized by its unique molecular structure, which includes a bromomethyl group attached to a catechol moiety. The presence of both hydroxyl and bromomethyl groups makes it an interesting subject for research in organic synthesis, catalysis, and material development.
Recent studies have highlighted the potential of 2-(bromomethyl)benzene-1,4-diol as a key intermediate in the synthesis of advanced materials. For instance, researchers have explored its role in the construction of functional polymers and hybrid materials. The hydroxyl groups provide sites for hydrogen bonding and coordination, while the bromomethyl group introduces reactivity and tunability into the molecule. This dual functionality makes it a valuable building block in the design of materials with tailored properties.
The synthesis of 2-(bromomethyl)benzene-1,4-diol involves a series of well-established organic reactions. One common approach is the bromination of catechol derivatives under controlled conditions to introduce the bromomethyl group. This method ensures high selectivity and yields, making it suitable for large-scale production. Additionally, alternative routes involving coupling reactions or oxidation processes have been reported, offering flexibility in the preparation of this compound.
In terms of physical properties, 2-(bromomethyl)benzene-1,4-diol exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethanol. Its stability under various conditions has been extensively studied, revealing its resistance to thermal degradation and oxidation at moderate temperatures.
The application of 2-(bromomethyl)benzene-1,4-diol extends beyond traditional chemical synthesis. It has found use in catalytic systems where its ability to act as a ligand or template enhances the performance of metal catalysts in reactions such as cross-coupling and hydrogenation. Furthermore, its role in drug discovery has been explored, with studies indicating its potential as a lead compound for anti-inflammatory and antioxidant agents.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-(bromomethyl)benzene-1,4-diol. Density functional theory (DFT) calculations have revealed that the hydroxyl groups significantly influence the molecule's electron distribution, enhancing its ability to participate in donor-acceptor interactions. This understanding has paved the way for innovative applications in sensors and electronic devices.
In conclusion, 2-(bromomethyl)benzene-1,4-diol (CAS No: 854638-94-1) stands out as a multifaceted compound with immense potential across diverse chemical disciplines. Its unique structure, coupled with recent research findings, underscores its importance as a key player in modern material science and organic synthesis.
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